1-(3-Methoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(3-methoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various scientific fields. This compound features a chromeno-pyrrole core structure, which is known for its biological activity and potential therapeutic uses.
Properties
Molecular Formula |
C27H30N2O5 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-6,7-dimethyl-2-(3-morpholin-4-ylpropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H30N2O5/c1-17-14-21-22(15-18(17)2)34-26-23(25(21)30)24(19-6-4-7-20(16-19)32-3)29(27(26)31)9-5-8-28-10-12-33-13-11-28/h4,6-7,14-16,24H,5,8-13H2,1-3H3 |
InChI Key |
LIDDXERIPHQIKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)CCCN4CCOCC4)C5=CC(=CC=C5)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-methoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves several steps. One common method includes the use of a catalytic amount of sodium hydroxide to facilitate the reaction between 4-methoxybenzaldehyde and 3,4-dimethoxyacetophenone . This mechanochemical process is efficient and yields the desired product with moderate yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine and methoxyphenyl groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-methoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying various biochemical pathways.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other chromeno-pyrrole derivatives, such as:
- 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- (3-methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine
These compounds share structural similarities but may differ in their biological activity and specific applications
Biological Activity
1-(3-Methoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound with potential therapeutic applications. Its complex structure suggests a range of biological activities that warrant detailed investigation. This article synthesizes available research findings on its biological activity, focusing on antioxidant properties, antiplatelet effects, and potential anticancer activity.
The compound has a molecular weight of 462.55 g/mol and a molecular formula of C27H30N2O5. It is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Weight | 462.55 g/mol |
| Molecular Formula | C27H30N2O5 |
| LogP | 3.7997 |
| LogD | 3.6262 |
| Polar Surface Area | 56.146 Ų |
| Hydrogen Bond Acceptors Count | 8 |
Antioxidant Activity
Research indicates that compounds with similar structural motifs to 1-(3-Methoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exhibit significant antioxidant properties. A study highlighted that derivatives of isocoumarin displayed potent antioxidant activities exceeding those of ascorbic acid in DPPH assays . This suggests that the target compound may also possess similar capabilities due to its structural characteristics.
Antiplatelet Activity
The compound's potential as an antiplatelet agent has been explored in the context of preventing platelet aggregation. Analogues of 3-phenyl-1H-isochromen-1-one have shown promising results in inhibiting cyclooxygenase-1 (COX-1) and arachidonic acid-induced platelet aggregation . The inhibition rates observed were significantly higher than those of conventional antiplatelet drugs like aspirin, indicating that 1-(3-Methoxyphenyl)-6,7-dimethyl-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione could be a candidate for further development in cardiovascular therapies.
Anticancer Activity
Preliminary screenings have evaluated the anticancer potential of the compound against various cancer cell lines. Although initial results indicated a low level of activity with growth inhibition ranging from 92% to 126% across different tumor lines , further structure-activity relationship (SAR) studies are necessary to optimize its efficacy. The focus on pyrrole derivatives in anticancer research suggests that modifications to the existing structure could enhance its therapeutic profile against specific cancers.
Case Studies and Research Findings
- Antioxidant Studies : A comparative analysis showed that certain derivatives exhibited antioxidant activities up to 16 times greater than ascorbic acid in vitro . This establishes a benchmark for evaluating the antioxidant capacity of related compounds.
- Platelet Aggregation Inhibition : In vitro tests demonstrated that selected analogues displayed antiplatelet activity with IC50 values significantly lower than those observed for aspirin, suggesting a novel mechanism of action that warrants further investigation .
- Anticancer Screening : A comprehensive evaluation of the compound's anticancer activity across a panel of cancer cell lines revealed modest effects but indicated potential pathways for enhancement through chemical modification and optimization strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
